2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a 2,3-dihydroindole moiety linked via a sulfanyl-acetyl group and a 3,4-dimethylbenzyl substituent at the N3 position. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-[(3,4-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-16-7-8-18(13-17(16)2)14-28-24(30)23-20(10-12-31-23)26-25(28)32-15-22(29)27-11-9-19-5-3-4-6-21(19)27/h3-8,10,12-13H,9,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKYCHYVNFQGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidinone family, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a thieno[3,2-d]pyrimidinone core structure with additional functional groups that enhance its biological properties. The synthesis typically involves multi-step reactions including cyclization and alkylation processes to yield the desired thieno[3,2-d]pyrimidinone derivatives .
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of thieno[3,2-d]pyrimidinones. For instance:
- Inhibition of Tumor Cell Growth : A study reported that derivatives of thieno[3,2-d]pyrimidinones exhibited significant inhibitory effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . Specifically, compounds similar to the target compound demonstrated IC50 values indicating potent antiproliferative effects.
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) levels and activation of apoptotic pathways . For example, certain derivatives were shown to enhance ROS levels leading to apoptosis in sensitive cell lines.
Antimicrobial Activity
In addition to anticancer properties, thieno[3,2-d]pyrimidinones have also been evaluated for their antimicrobial effects:
- Broad-Spectrum Activity : Some studies have highlighted their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus . The specific compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thieno[3,2-d]pyrimidinone scaffold significantly impact biological activity. For instance:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and promotion of cell cycle arrest. For instance, derivatives of thieno[3,2-d]pyrimidinones have shown efficacy against breast and lung cancer models in vitro .
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. Studies involving 2,3-dihydroindole derivatives have suggested their potential in treating neurodegenerative diseases due to their antioxidant activity and ability to modulate neuroinflammatory processes. This suggests that the compound may help mitigate oxidative stress in neuronal cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of related indole compounds in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives share structural homology but exhibit distinct biological and physicochemical profiles depending on substituents. Below is a comparative analysis based on structural analogs identified in the literature:
Table 1: Structural and Physicochemical Comparison
* Calculated values due to incomplete data in evidence.
Key Findings
Lipophilicity : The target compound’s 3,4-dimethylbenzyl and dihydroindole groups confer higher lipophilicity compared to analogs with morpholine () or isoxazole (). This may improve membrane permeability but reduce aqueous solubility .
Electron Effects : Electron-withdrawing substituents (e.g., Cl, CF₃ in ) increase metabolic stability but decrease solubility, contrasting with the electron-rich indole in the target compound .
The target compound’s dihydroindole moiety may mitigate this via steric hindrance .
Structural Rigidity : The tetrahydropyrido ring in imposes conformational constraints absent in the target compound, which could influence binding to flexible enzyme active sites .
Research Implications
- Drug Design : The target compound’s balance of lipophilicity and steric bulk positions it as a candidate for kinase inhibitors targeting hydrophobic pockets (e.g., EGFR or VEGFR) .
- Synthetic Feasibility : The morpholine and isoxazole derivatives () demonstrate simpler synthetic routes compared to the target compound’s dihydroindole linkage, which may require multi-step synthesis .
Q & A
Q. What synthetic methodologies are recommended for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives like this compound?
The synthesis typically involves cyclization reactions of substituted thiophene precursors. For example:
- Cyclization with formamide : Mild conditions (e.g., reflux in formamide) yield thieno[3,2-d]pyrimidin-4(3H)-ones with 60–65% efficiency .
- Substituent introduction : Alkylation or aryl substitution can be achieved using methyl iodide or aryl aldehydes under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via crystallization .
- Key characterization : Confirm structures using -NMR, -NMR, and LC-MS (ESI) to verify regiochemistry and substituent positions .
Q. How can researchers optimize the purity and yield of this compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction homogeneity and crystallization .
- Purification : Use column chromatography for intermediates and recrystallization (e.g., from ethanol or DMF) for final products to achieve >95% purity .
- Reaction monitoring : Employ TLC or HPLC to track byproduct formation and adjust reaction times .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : -NMR identifies proton environments (e.g., indole NH at δ 10.94 ppm in DMSO-d₆), while -NMR confirms carbonyl (C=O, ~160–170 ppm) and aromatic carbons .
- Mass spectrometry : LC-MS (ESI) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1009) and fragmentation patterns .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions modify the compound’s structure for enhanced bioactivity?
- Sonogashira coupling : Introduce alkynyl groups (e.g., phenylethynyl) at position 6 using 6-bromo precursors and ethynylbenzene. Yields up to 85% are achieved with Pd(PPh₃)₄/CuI catalysis in THF/triethylamine .
- Suzuki-Miyaura coupling : Attach aryl boronic acids to explore structure-activity relationships (SAR) for kinase inhibition or antiplasmodial activity .
Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Dose-response assays : Use a randomized block design with split-split plots to test multiple concentrations (e.g., 0.1–100 µM) across replicates. Measure IC₅₀ values via colorimetric assays (e.g., MTT for cytotoxicity) .
- Kinase inhibition : Screen against target enzymes (e.g., Pim-1 kinase) using ATP-competitive assays with -ATP and autoradiography .
Q. How should researchers address contradictions in biological activity data across studies?
- Control variables : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 3 improve 17β-HSD2 inhibition but reduce solubility) .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to confirm significance of activity differences between analogs .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- ADME modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on substituents (e.g., 3,4-dimethylbenzyl enhances metabolic stability) .
- Docking studies : Perform molecular docking (AutoDock Vina) to identify binding poses in target enzymes (e.g., 17β-HSD2 or Pim-1 kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
